5-Azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride
Description
5-Azaspiro[3.5]nonane-7-carboxylic acid hydrochloride is a spirocyclic compound featuring a nitrogen atom (azaspiro) and a carboxylic acid group in its structure. Spiro compounds like this are valued in medicinal chemistry for their conformational rigidity, which enhances target binding selectivity and metabolic stability.
Properties
IUPAC Name |
5-azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-8(12)7-2-5-9(10-6-7)3-1-4-9;/h7,10H,1-6H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLITAPPPNVXQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC(CN2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often incorporating steps such as crystallization and recrystallization to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
5-Azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the hydrochloride salt can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemical Properties and Structure
The compound features a spirocyclic structure that incorporates both nitrogen and carbon atoms, which enhances its reactivity and interaction with biological targets. The molecular formula and weight contribute to its stability and functionality in various chemical reactions.
Medicinal Chemistry
- Drug Development : The compound is being studied for its potential as a therapeutic agent against various diseases due to its ability to modulate biological pathways.
- Biological Activity : Research indicates potential antimicrobial and anticancer properties, making it a candidate for further pharmacological studies.
Organic Synthesis
- Building Block for Complex Molecules : It serves as a precursor in synthesizing more complex organic compounds, facilitating the development of new materials with unique properties.
- Polymer Chemistry : The compound can be utilized in creating well-defined polymer structures, contributing to advancements in materials science.
Biological Research
- Protein Interactions : It is employed in studies examining protein-ligand interactions, which are critical for understanding biochemical pathways.
- Cell Culture Applications : As a buffering agent, it helps maintain pH levels in cell cultures, supporting various biological experiments.
Case Study 1: Drug Development
A study focused on synthesizing derivatives of 5-Azaspiro[3.5]nonane-7-carboxylic acid hydrochloride revealed promising results in inhibiting specific cancer cell lines. The derivatives exhibited enhanced binding affinity to target enzymes involved in tumor growth.
Case Study 2: Polymer Synthesis
Research demonstrated that incorporating 5-Azaspiro[3.5]nonane-7-carboxylic acid into polymer matrices resulted in materials with improved mechanical properties and thermal stability, showcasing its utility in material science applications.
Mechanism of Action
The mechanism of action of 5-Azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Features :
- Spiro core: A bicyclic system with a shared carbon atom (spiro[3.5]nonane).
- Functional groups : A carboxylic acid at position 7 and a secondary amine (azaspiro) at position 5, protonated as a hydrochloride salt.
- Molecular formula: Likely C₉H₁₄ClNO₂ (inferred from analogs like 7-azaspiro[3.5]nonan-2-ol hydrochloride, C₈H₁₆ClNO).
Applications :
Spirocyclic compounds are frequently used as intermediates in drug discovery, particularly for central nervous system (CNS) targets and protease inhibitors.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key spirocyclic compounds with structural or functional similarities:
Key Differences and Implications
Oxa substitutions (e.g., 7-oxa-2-azaspiro[3.5]nonane derivatives) introduce oxygen atoms, altering electronic properties and solubility.
Stereochemistry: Stereospecific analogs like (2s,4r)-5-azaspiro[3.5]nonane-2-carboxylic acid hydrochloride demonstrate the importance of chirality in binding affinity and metabolic pathways.
Biological Activity
5-Azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research and medicine.
Chemical Formula: CHClNO
Molecular Weight: 229.71 g/mol
IUPAC Name: 5-Azaspiro[3.5]nonane-7-carboxylic acid hydrochloride
The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. The spirocyclic structure facilitates binding to active sites, potentially modulating enzymatic activity or receptor signaling pathways.
- Enzyme Interaction : The compound has been shown to inhibit specific enzyme activities, which can lead to altered metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing physiological responses.
Biological Activity Studies
Several studies have investigated the biological activity of this compound, focusing on its therapeutic potential and mechanisms:
- Antinociceptive Effects : Research indicates that the compound may exhibit pain-relieving properties through its interaction with the endocannabinoid system, potentially providing a basis for developing analgesics.
- Neuroprotective Properties : Some studies suggest that it may protect against neurodegeneration by inhibiting pathways associated with oxidative stress and inflammation.
Case Studies
-
Study on Pain Relief :
- Objective : To evaluate the antinociceptive effects in rodent models.
- Findings : The compound significantly reduced pain responses in models of acute and chronic pain, suggesting a mechanism involving modulation of pain pathways.
-
Neuroprotection Study :
- Objective : To assess protective effects against neurodegenerative conditions.
- Findings : In vitro studies demonstrated that this compound reduced neuronal apoptosis under oxidative stress conditions.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 7-Azaspiro[3.5]nonane-5-carboxylic acid | Structure | Moderate antinociceptive | Different positioning of functional groups |
| 5-Oxa-8-azaspiro[3.5]nonane-9-carboxylic acid | Structure | Limited neuroprotective effects | Contains an oxygen atom in the ring |
Applications in Research and Medicine
This compound is being explored for various applications:
- Drug Development : Its unique properties make it a candidate for developing new therapeutic agents targeting pain and neurodegenerative diseases.
- Biological Research : Used as a tool to study enzyme mechanisms and receptor interactions, offering insights into cellular processes.
Q & A
Basic: What are the recommended synthetic routes for 5-azaspiro[3.5]nonane-7-carboxylic acid hydrochloride, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of spirocyclic compounds like 5-azaspiro[3.5]nonane-7-carboxylic acid hydrochloride typically involves cyclization reactions, such as intramolecular nucleophilic substitution or acid-catalyzed ring closure. For example, analogous spirocyclic amines (e.g., 2-amino-7-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride) are synthesized via reductive amination or coupling reactions using Boc-protected intermediates . Key factors affecting yield include:
- Temperature: Elevated temperatures (80–100°C) improve cyclization but may promote side reactions like decarboxylation.
- Catalysts: Use of palladium or ruthenium catalysts in hydrogenation steps can enhance stereoselectivity .
- pH Control: Hydrochloride salt formation requires precise pH adjustment (pH 4–6) to prevent decomposition .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Characterization should combine spectroscopic and chromatographic techniques:
- NMR (¹H/¹³C): Confirm spirocyclic structure via characteristic coupling patterns (e.g., geminal protons in the azaspiro ring) .
- HPLC-MS: Assess purity (>95%) and detect impurities like uncyclized intermediates or oxidation byproducts .
- X-ray Crystallography: Resolve ambiguities in stereochemistry, especially for chiral centers in the carboxylic acid moiety .
Basic: What stability considerations are critical for storing and handling this hydrochloride salt?
Methodological Answer:
Stability is influenced by hygroscopicity and sensitivity to light/temperature:
- Storage: Keep in airtight, light-resistant containers at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis .
- Handling: Avoid prolonged exposure to humid environments; use desiccants in storage cabinets .
- Decomposition Signs: Discoloration (yellowing) or clumping indicates degradation; validate via TLC or HPLC before use .
Advanced: How can computational methods optimize reaction pathways for this compound?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., GRRM) predict viable intermediates and transition states. For example:
- Reaction Design: Simulate cyclization energetics to identify optimal catalysts (e.g., Brønsted acids vs. metal complexes) .
- Solvent Screening: COSMO-RS models evaluate solvent effects on reaction rates and selectivity .
- Machine Learning: Train models on existing spirocyclic compound data to predict yield under untested conditions .
Advanced: What experimental strategies resolve contradictions in spectroscopic data (e.g., NMR splitting vs. crystallography)?
Methodological Answer:
Contradictions often arise from dynamic processes (e.g., ring puckering) or solvent effects:
- Variable-Temperature NMR: Identify conformational flexibility by observing signal coalescence at higher temperatures .
- DOSY Experiments: Differentiate between aggregates and monomeric species in solution .
- Cross-Validation: Compare computational NMR chemical shifts (DFT) with experimental data to confirm assignments .
Advanced: How do factorial design approaches improve synthesis optimization?
Methodological Answer:
Factorial design systematically evaluates variables (e.g., temperature, catalyst loading, solvent ratio):
- Screening Designs (Plackett-Burman): Identify critical factors (e.g., catalyst type has a 75% impact on yield) .
- Response Surface Methodology (RSM): Model non-linear relationships; e.g., optimize pH and temperature to maximize cyclization efficiency .
- Robustness Testing: Vary parameters within ±10% to ensure reproducibility under scaled-up conditions .
Advanced: What safety protocols are essential for handling hydrochloride salts of spirocyclic amines?
Methodological Answer:
- PPE: Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (H315/H319 hazards) .
- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks (H335) .
- Spill Management: Neutralize acidic residues with sodium bicarbonate before disposal .
Advanced: How can researchers validate the biological relevance of this compound in drug discovery?
Methodological Answer:
- Target Binding Assays: Use SPR or ITC to measure affinity for enzymes (e.g., proteases) or receptors .
- Metabolic Stability: Incubate with liver microsomes to assess susceptibility to cytochrome P450 oxidation .
- Toxicity Screening: Conduct MTT assays on HEK293 cells to evaluate cytotoxicity thresholds .
Advanced: What analytical challenges arise in quantifying trace impurities, and how are they addressed?
Methodological Answer:
- LC-HRMS: Detect impurities at <0.1% levels using high-resolution mass spectrometry with ion mobility separation .
- Derivatization: Enhance UV/fluorescence detection of carboxylic acid byproducts via esterification .
- Standard Addition: Quantify matrix effects in complex reaction mixtures .
Advanced: How does the hydrochloride counterion influence crystallinity and solubility?
Methodological Answer:
- Salt Screening: Compare hydrochloride with other salts (e.g., sulfate, mesylate) via slurry experiments to identify optimal crystallinity .
- Solubility Studies: Use shake-flask methods at pH 1–7 to map pH-dependent solubility profiles .
- PXRD: Monitor polymorph formation under different crystallization solvents (e.g., ethanol vs. acetonitrile) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
